beta-Ionyl acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-11-7-6-10-15(4,5)14(11)9-8-12(2)17-13(3)16/h8-9,12H,6-7,10H2,1-5H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODKSVNXBYBTQC-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Natural raspberry aroma | |
| Record name | beta-Ionyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1198/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
120.00 °C. @ 2.00 mm Hg | |
| Record name | beta-Ionyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038027 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in fats; Insoluble in water, Soluble (in ethanol) | |
| Record name | beta-Ionyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1198/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.934-0.944 | |
| Record name | beta-Ionyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1198/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
53319-91-8, 22030-19-9 | |
| Record name | beta-Ionyl acetate, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053319918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .BETA.-IONYL ACETATE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7416U6WD2T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | beta-Ionyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038027 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Endogenous Formation Pathways
Carotenoid-Derived Biosynthesis of Precursors
The initial stages of beta-ionyl acetate (B1210297) formation begin with the breakdown of carotenoids, a process that yields the foundational structures for many volatile and non-volatile apocarotenoids.
Role of Carotenoid Cleavage Dioxygenases (CCDs) in Precursor Formation
Carotenoid cleavage dioxygenases (CCDs) are a family of non-heme iron enzymes that play a crucial role in the biosynthesis of apocarotenoids by catalytically cleaving carotenoids at specific double bonds. frontiersin.org This enzymatic cleavage is the primary mechanism for producing the C13-apocarotenoid backbone, which is a precursor to beta-ionyl acetate. The CCD family includes several members, such as CCD1, CCD2, CCD4, CCD7, and CCD8, each with varying functions and substrate specificities. mdpi.com In plants, carotenoids can be catalyzed by CCDs to produce a variety of apocarotenoids, including the aromatic volatile beta-ionone (B89335). frontiersin.org
Formation of Beta-Ionone from Beta-Carotene (B85742)
Beta-ionone, a key precursor to this compound, is formed directly from the oxidative cleavage of beta-carotene. mdpi.comnih.gov This reaction is primarily catalyzed by Carotenoid Cleavage Dioxygenase 1 (CCD1), which specifically cleaves the 9,10 and 9',10' double bonds of the beta-carotene molecule. mdpi.comnih.gov This symmetrical cleavage results in the formation of two molecules of beta-ionone and a C14 dialdehyde. mdpi.com While CCD1 is a principal enzyme in this conversion, other CCDs, such as CCD4, have also been shown to cleave beta-carotene to produce beta-ionone. mdpi.comnih.gov The accumulation of beta-ionone often correlates with the expression levels of the corresponding CCD genes in various plant tissues. nih.gov
Isomerization Reactions in Apocarotenoid Biosynthesis
Following the initial cleavage of carotenoids, the resulting apocarotenoid precursors can undergo various enzymatic modifications, including isomerization. While the provided outline does not specify isomerization reactions directly leading to this compound, it is a noteworthy aspect of apocarotenoid biosynthesis in general. For instance, the formation of certain apocarotenoids involves isomerases that alter the stereochemistry of the molecule, leading to a diverse array of compounds with different biological activities and sensory properties.
Enzymatic Transformations and Metabolic Conversion of Related Apocarotenoids
Once the C13-apocarotenoid skeleton is formed, further enzymatic modifications, such as glycosylation, play a significant role in their metabolism and physiological function within the plant.
Glycosylation of C13-Apocarotenols and Related Derivatives in Planta
Glycosylation is a common metabolic process in plants where a sugar moiety is attached to a substrate, such as an apocarotenoid. This process increases the water solubility and stability of the compounds, facilitates their transport and storage, and can alter their biological activity. nih.gov In plants like Nicotiana benthamiana and peppermint (Mentha x piperita), which are rich sources of apocarotenoid glucosides, C13-apocarotenols and their derivatives undergo extensive glycosylation. nih.govoup.comnih.govresearchgate.netbiorxiv.orgresearchgate.net This process can occur on the cyclohexene (B86901) ring or the butene side chain of the apocarotenoid structure. oup.comnih.govresearchgate.netbiorxiv.org The resulting glycosylated apocarotenoids have various functions, including roles in allelopathy and symbiosis with arbuscular mycorrhizal fungi. oup.comnih.govresearchgate.netbiorxiv.org
Uridine-Diphosphate Glycosyltransferase (UGT) Activity in Apocarotenoid Metabolism
The enzymatic reaction of glycosylation is catalyzed by Uridine-Diphosphate Glycosyltransferases (UGTs). These enzymes transfer a glycosyl group from a donor molecule, typically UDP-glucose, to the apocarotenoid acceptor. nih.gov Several UGTs have been identified and characterized for their role in the glycosylation of C13-apocarotenoids. oup.comnih.govresearchgate.netbiorxiv.org For example, research has identified six UGTs in Nicotiana benthamiana and peppermint that catalyze the glucosylation of various C13-apocarotenols. oup.comnih.govresearchgate.netbiorxiv.org These UGTs exhibit substrate specificity, with some preferentially glycosylating the cyclohexene ring and others the butene side chain of the apocarotenoid. nih.govoup.com For instance, MpUGT86C10 from peppermint shows high activity towards hydroxylated ionone (B8125255) derivatives on the cyclohexene ring, while NbUGT73A25 from N. benthamiana prefers to glucosylate the butene side chain of ionol derivatives. nih.govoup.com
Synthetic Chemistry and Derivative Development
Chemical Synthesis Methodologies
The synthesis of β-ionyl acetate (B1210297) and related terpenoids is an active area of research, focusing on developing efficient and selective methods to construct the characteristic carbon skeleton and introduce functional groups. Key strategies include biomimetic polyene cyclizations, modular approaches for building block assembly, and stereoselective control.
Polyene Cyclization Strategies Utilizing Beta-Ionyl Derivatives
Polyene cyclization is a powerful bioinspired strategy for the de novo synthesis of terpenes, transforming linear polyenes into complex polycyclic structures through a series of concerted carbon-carbon bond formations. chemrxiv.orgnih.gov A versatile strategy has been developed that specifically utilizes conjugated β-ionyl derivatives. chemrxiv.org This approach leverages the photoinduced disruption of the extended π-system within these chromophores to generate a contra-thermodynamic polyene. This intermediate then participates in a Heck-type cyclization to form complex polycyclic scaffolds, such as [4.4.1]-propellanes. chemrxiv.org
A significant advantage of this method is the precise control over the regiochemistry of the resulting polycyclic structure, which is determined by the position of a requisite carbon-bromine bond in the starting material. chemrxiv.org This level of control allows for the incorporation of both electron-rich and electron-deficient aryl and heteroaryl groups. chemrxiv.org This photomediated strategy has been successfully applied to the total synthesis of isomeric abietane-type diterpenes like taxodione (B1682591) and salviasperanol (B1244267) from a common intermediate derived from a β-ionyl system. chemrxiv.org
| Feature | Description | Reference |
|---|---|---|
| Initiation | Photomediated disruption of the conjugated π-system in β-ionyl derivatives. | chemrxiv.org |
| Key Intermediate | A contra-thermodynamic polyene that undergoes Heck-type cyclization. | chemrxiv.org |
| Control Element | Position of a C-Br bond dictates the connectivity and regiochemistry of the final polycycle. | chemrxiv.org |
| Application | Total synthesis of complex diterpenes, including taxodione and salviasperanol. | chemrxiv.org |
Modular Synthetic Platforms for Terpenoid Synthesis
Modular synthesis provides a flexible and efficient route to a wide array of natural and non-natural terpenoids. nih.govnih.govresearchgate.net One robust modular platform is the "chem-stamp" strategy, which focuses on the iterative construction of the fundamental isoprene (B109036) unit. nih.govresearchgate.net This two-step process involves a one-carbon extension of an aldehyde to an alkenyl boronate via a boron-Wittig reaction, followed by a rhodium-catalyzed reaction of the boronate with a 2,3-allenol to yield an enal. nih.govresearchgate.net This sequence can be repeated to build up the carbon chain, enabling the concise synthesis of numerous pharmaceutically active terpenoids such as retinal, β-carotene, and vitamin A. nih.govresearchgate.net
The modularity of this approach allows for the creation of novel, non-natural terpenoids by varying the starting materials (aldehydes and 2,3-allenols). This permits diversification at four dimensions: the number of isoprene units, the nature of the side chain, and the functionalities at both ends of the molecule. nih.govresearchgate.net Another modular strategy involves a chemoenzymatic approach, where modified diphosphate (B83284) precursors are synthesized chemically and then used with terpene synthase enzymes to produce unnatural terpenoids. nih.gov
Stereoselective Approaches in Synthesis
Achieving stereocontrol is crucial in the synthesis of complex molecules like terpenoids. While traditional polyene cyclizations often relied on substrate or auxiliary control, modern methods increasingly employ catalytic enantioselective strategies. princeton.edu One such advanced approach is organo-SOMO catalysis, which enables enantioselective polyene cyclizations through a single electron transfer-induced open-shell pathway. This method has been successfully used to construct multiple C-C bonds and contiguous stereocenters in steroidal and terpenoidal frameworks with high enantioselectivity. princeton.edu
In the context of polyene cyclizations initiated from β-ionyl derivatives, strategies have been developed that provide complete control over regiochemistry, which is a fundamental aspect of stereoselection. chemrxiv.org The development of catalysts and reaction conditions that influence the conformational folding of the polyene chain before cyclization is key to dictating the stereochemical outcome of the final polycyclic product. researchgate.net
Functionalization of the Beta-Ionyl Structure
The β-ionyl framework can be chemically modified to introduce a variety of functional groups, altering its properties and allowing for the synthesis of diverse derivatives. The C-4 position of the related compound β-ionone is a common target for functionalization. researchgate.net For instance, a hydroxyl group can be introduced at this position, which can then be further derivatized. researchgate.net
One reported transformation involves the phosphorylation of 4-hydroxy-β-ionone with phosphorus oxychloride. researchgate.net Another approach to functionalization at the C-4 position involves a nucleophilic substitution reaction on trans-4-bromo-β-ionone. Reaction with guanidinoacetic acid, for example, yields an imino-ester derivative. researchgate.net These methods demonstrate the potential to introduce charged or polar functional groups onto the β-ionyl scaffold.
Derivatization for Modified Physicochemical Properties
Modifying the β-ionyl structure through derivatization is a key strategy for altering its physicochemical properties, such as solubility. This is particularly important for potential biological applications where aqueous solubility is often a prerequisite.
Synthesis of Aqua-Soluble Beta-Ionyl Conjugates
To enhance water solubility, the hydrophobic β-ionyl structure can be conjugated with hydrophilic moieties. researchgate.net Research has demonstrated the synthesis of several β-ionyl compounds bearing polar groups such as carbohydrates, amines, phosphates, and amino acids. researchgate.net These synthetic transformations typically start from β-ionone, a close precursor to β-ionyl acetate. researchgate.netglooshi.com
For example, a gluco-conjugate can be prepared, significantly increasing the hydrophilicity of the molecule. researchgate.net Similarly, the introduction of an amino acid ester or a phosphate (B84403) ester group serves to create more water-soluble derivatives. researchgate.net The successful synthesis of these conjugates opens possibilities for creating β-ionyl derivatives with improved bioavailability and suitability for use in aqueous systems. researchgate.net
| Derivative Type | Hydrophilic Moiety Attached | Reference |
|---|---|---|
| Gluco-conjugate | Carbohydrate (Glucose derivative) | researchgate.net |
| Amino acid ester | Amino acid | researchgate.net |
| Phosphate ester | Phosphate group | researchgate.net |
| Imino-ester | Guanidinoacetic acid | researchgate.net |
Incorporation of Hydrophilic Moieties (Carbohydrate, Amine, Phosphate, Amino Acid)
Scientific literature available through targeted searches does not provide established methods for the direct incorporation of hydrophilic moieties such as carbohydrates, amines, phosphates, or amino acids onto the beta-ionyl acetate molecule. Research has focused more prominently on the biotransformation of its precursor, beta-ionone (B89335), into various oxidized derivatives, rather than the specific conjugation of these hydrophilic groups to the acetate form.
Synthetic Transformations Leading to Related Chemical Entities
Beta-ionone, the immediate precursor to this compound, is a critical starting material for several important chemical entities. Its carbon skeleton, featuring a trimethylcyclohexenyl ring, is a foundational building block for the synthesis of Vitamin A and its derivatives.
The industrial synthesis of Vitamin A (retinol) and its more stable ester, Vitamin A acetate, relies heavily on beta-ionone as the key C13 building block. Over the past several decades, chemical companies have developed and refined various synthetic routes to construct the full C20 carbon skeleton of Vitamin A from beta-ionone. These methods primarily focus on the stepwise extension of the polyene side chain.
Several major industrial processes have been commercialized:
The Roche Synthesis (C14 + C6 Route): This process begins with a Darzen's condensation of beta-ionone with an ester like methyl chloroacetate (B1199739) to form a C14 aldehyde. chemicalbook.com The side chain is then extended via a Grignard reaction with a C6 acetylenic alcohol (3-methyl-2-penten-4-yn-1-ol). chemicalbook.com The resulting diol is partially hydrogenated, acylated to a monoacetate, and then subjected to elimination and isomerization to yield Vitamin A acetate. chemicalbook.com
The BASF Synthesis (C15 + C5 Route): A hallmark of this route is the use of a Wittig reaction. chemicalbook.comsemanticscholar.org Beta-ionone is first converted to vinyl-beta-ionol via ethynylation and partial hydrogenation. chemicalbook.com This C15 alcohol is then transformed into a C15 phosphonium (B103445) salt by reacting it with triphenylphosphine (B44618) and HCl. The final carbon framework is achieved through a Wittig reaction between this C15 salt and a C5 aldehyde, which directly produces Vitamin A acetate. chemicalbook.com
The Rhône-Poulenc Synthesis (C15 + C5 Route): This pathway also starts with the conversion of beta-ionone to C15 vinyl-beta-ionol. chemicalbook.com However, it employs Julia olefination chemistry. The vinyl-beta-ionol is reacted with sodium benzene (B151609) sulfinate to create a C15 allylic sulfone. chemicalbook.comacs.org This sulfone then undergoes a Julia reaction with a C5 chloroacetyl component, followed by an elimination step to furnish Vitamin A acetate. chemicalbook.com
Arens-van Dorp and Isler Syntheses: Early routes, such as the Arens-van Dorp synthesis, utilized a Reformatsky reaction to lengthen the carbon chain of beta-ionone. durham.ac.uk The subsequent Isler synthesis, developed at Hoffmann-La Roche, modified this approach by first using a Darzens reaction (glycidic ester condensation) on beta-ionone, providing a simpler and more scalable industrial method. durham.ac.uk
These synthetic strategies showcase different approaches to building the polyene chain of Vitamin A from the beta-ionone template.
Interactive Data Table: Comparison of Industrial Vitamin A Syntheses from Beta-Ionone
| Synthesis Name | Key Reaction Type | Starting Materials from Beta-Ionone | Key Intermediates | Final Product |
| Roche | Grignard Reaction | C14 Aldehyde | C20 Diol Monoacetate | Vitamin A Acetate |
| BASF | Wittig Reaction | C15 Vinyl-beta-ionol | C15 Phosphonium Salt | Vitamin A Acetate |
| Rhône-Poulenc | Julia Olefination | C15 Vinyl-beta-ionol | C15 Allylic Sulfone | Vitamin A Acetate |
| Arens-van Dorp | Reformatsky Reaction | Beta-ionone | C18 Ketone | Vitamin A Acid |
| Isler (Roche) | Darzens Condensation | Beta-ionone | Glycidic Ester | Vitamin A Acetate |
Biological and Ecological Roles and Mechanisms
Role in Plant Volatile Emissions and Interactions
Beta-ionyl acetate (B1210297) is a notable component of the volatile organic compound (VOC) profiles of various plants. These VOCs are crucial for a plant's interaction with its surroundings. For instance, in barley (Hordeum vulgare), beta-ionone (B89335), the precursor to beta-ionyl acetate, is one of 15 VOCs identified in the emissions of plants infected with powdery mildew. nih.gov The presence and concentration of such compounds can vary significantly depending on the plant species, its developmental stage, and environmental stressors.
The emission of beta-ionone and its derivatives is linked to the plant's immune response. nih.gov While specific data on the emission rates of this compound itself across different plant species is not extensively detailed in the provided search results, the established presence of its precursor, beta-ionone, in stress-induced volatile blends highlights the importance of this class of compounds in plant chemical signaling. nih.gov
Table 1: Examples of Plant Volatiles and their Roles
| Plant Species | Volatile Compound(s) | Role |
| Barley (Hordeum vulgare) | beta-ionone, nonanal | Propagation of defense responses |
| Lima bean (Phaseolus lunatus) | (E)-β-ocimene, DMNT, TMTT | Plant-plant communication |
| Tobacco (Nicotiana tabacum) | β-ocimene | Elicits defense in neighboring tomato plants |
| Cabbage (Brassica oleracea) | 1,8-cineole | Attracts parasitoids of herbivores |
Plants are not passive organisms; they can communicate with each other through the release of volatile chemical cues. When a plant is damaged by herbivores or pathogens, it can emit a blend of VOCs that can be perceived by neighboring plants. nih.govusp.brresearchgate.net This "eavesdropping" allows the receiving plants to prepare for potential threats.
Research on barley has shown that volatile cues from infected plants can propagate defense responses in neighboring, uninfected plants. nih.gov Specifically, exposure to beta-ionone and nonanal, two of the VOCs released by infected barley, was found to elicit resistance in receiver plants. nih.gov This form of plant-plant communication can occur over distances and serves as a crucial mechanism for community-level defense. usp.br The degradation of these volatile signals by environmental factors like ozone can, however, limit the effective distance of this communication.
Exposure to certain VOCs can "prime" a plant's defense system. Priming is a state of readiness where the plant can mount a faster and stronger defense response upon subsequent attack. frontiersin.orguu.nlfrontiersin.org Instead of activating costly defenses directly, priming allows the plant to conserve resources until a real threat is imminent. uu.nl
Studies on barley have demonstrated that exposure to beta-ionone leads to a primed state. nih.gov While the initial changes in gene expression in response to the volatile cue may be subtle, they prepare the plant for a more robust defense activation when challenged by a pathogen like Blumeria graminis f. sp. hordei. nih.gov This priming effect is a key aspect of the enhanced resistance observed in plants that have received volatile warnings from their neighbors. nih.gov The process involves the accumulation of signaling molecules and the preparation of defense-related genes for rapid transcription. frontiersin.org
Interactions with Other Organisms
The volatile compounds emitted by plants, including derivatives of beta-ionone, play a critical role in mediating interactions with insects. These interactions can be either attractive or repellent, depending on the insect species and the specific chemical cue. eolss.net
Beta-ionone has been shown to have a repellent effect on certain herbivores. researchgate.netresearchgate.net For example, it can deter feeding and oviposition in some insect species. researchgate.net Conversely, its derivative, dihydro-beta-ionone, has been found to be an attractant for certain flea beetles. researchgate.net This highlights the nuanced nature of chemical ecology, where small changes in molecular structure can lead to vastly different behavioral responses. Furthermore, beta-ionone can act as an attractant for the parasitic wasp Microplitis pallidipes, which preys on herbivorous insects, suggesting a role in indirect plant defense. researchgate.net
Table 2: Effects of Beta-Ionone and its Derivatives on Different Insects
| Compound | Insect Species | Effect |
| beta-Ionone | Crucifer flea beetle (Phyllotreta cruciferae) | Repellent |
| beta-Ionone | Two-spotted spider mite (Tetranychus urticae) | Repellent |
| beta-Ionone | Silverleaf whitefly (Bemisia tabaci) | Oviposition deterrence |
| dihydro-beta-ionone | Crucifer flea beetle (Phyllotreta cruciferae) | Attractant |
| beta-Ionone | Parasitic wasp (Microplitis pallidipes) | Attractant |
Allelopathy refers to the chemical inhibition of one plant by another. Some plants release compounds into the environment that can suppress the growth of neighboring plants, thereby reducing competition for resources. Derivatives of beta-ionone have been implicated in such allelopathic interactions.
For instance, 3-hydroxy-beta-ionone, a derivative of beta-ionone, has been identified as an allelopathic substance in the moss Rhynchostegium pallidifolium. researchgate.net This compound was found to inhibit the growth of cress seedlings at very low concentrations and was detected in the soil beneath pure colonies of the moss, suggesting it plays a role in establishing and maintaining these colonies by suppressing competitors. researchgate.net
Influence on Plant Symbiosis (e.g., Arbuscular Mycorrhizal Fungi)
This compound belongs to the apocarotenoids, a class of compounds derived from the oxidative cleavage of carotenoids. frontiersin.org This group of molecules, including hormones and signaling compounds, plays a crucial role in mediating the symbiotic relationship between plants and arbuscular mycorrhizal (AM) fungi. frontiersin.orgnih.gov This symbiosis is a vital mutualistic interaction where the fungus helps the plant acquire soil nutrients, particularly phosphate (B84403), and in return receives carbohydrates from the host plant. oup.com
The establishment of the symbiosis is initiated by complex chemical signaling between the plant roots and the fungus. nih.gov Plants release certain apocarotenoids, such as strigolactones, into the soil, which stimulate the germination of AM fungal spores and promote hyphal branching, guiding the fungus toward the root. frontiersin.orgpensoft.net
While direct studies on this compound's specific function are limited, extensive research highlights the importance of its close structural relatives, C13-apocarotenoids like blumenols (hydroxylated ionols), in later stages of the symbiosis. taylorfrancis.com Once the fungus colonizes the root and forms specialized structures called arbuscules, a significant accumulation of C13 α-ionol glycosides and a C14 apocarotenoid known as mycorradicin (B1237083) occurs specifically in the root cells hosting these arbuscules. taylorfrancis.comunito.it The production of these compounds is associated with the regulation of the arbuscule's life span, suggesting a role in controlling the symbiotic interface. taylorfrancis.com Given that this compound is an acetylated derivative of beta-ionol (B1630872), its presence and biotransformation are intrinsically linked to this metabolic and signaling network that governs one of nature's most important plant-fungus interactions. nih.govtaylorfrancis.com
Mechanisms of Degradation and Biotransformation
The degradation and biotransformation of this compound are critical processes that influence its persistence and biological activity. These mechanisms primarily involve the cleavage of its ester bond and the oxidative breakdown of its carbon skeleton, reflecting its origin as a carotenoid derivative.
Hydrolytic Cleavage in Biological Systems
Hydrolytic cleavage is a fundamental degradation pathway for this compound. This chemical reaction involves the breaking of the ester bond by the addition of a water molecule. The process yields two smaller molecules: beta-ionol and acetic acid.
This reaction can occur non-enzymatically, and the presence of beta-ionol and acetic acid as secondary components in commercial preparations of this compound suggests that hydrolysis takes place over time. thegoodscentscompany.com However, in biological systems, this process is typically accelerated by specific enzymes. This enzymatic catalysis ensures a rapid and controlled breakdown of the ester, releasing the core alcohol structure for further metabolism or biological activity.
Oxidative Degradation in Relation to Carotenoid Metabolism
This compound is an apocarotenoid, a product formed from the oxidative degradation of larger C40 carotenoids like β-carotene. frontiersin.org The formation of apocarotenoids is mediated by a family of enzymes known as carotenoid cleavage dioxygenases (CCDs) or by non-enzymatic processes induced by reactive oxygen species. frontiersin.org
The beta-ionyl ring structure, which is characteristic of this compound, and its polyene side chain are susceptible to further oxidative attack. mdpi.comorganic-chemistry.org This continued degradation can proceed through various mechanisms, including further enzymatic cleavage or reaction with free radicals. mdpi.com The oxidative cleavage can break C-C bonds within the molecule, leading to the formation of a variety of smaller, often volatile, compounds. mdpi.comnih.gov This places the degradation of this compound within the broader metabolic cascade of carotenoids, where large, pigmented molecules are systematically broken down into smaller, functional compounds used for signaling, defense, or as aroma constituents.
Enzymatic Deacetylation Processes
Enzymatic deacetylation is the specific, enzyme-driven hydrolysis of the acetyl group from this compound. This biotransformation is a key step in its metabolism, converting it into beta-ionol and acetic acid. The primary classes of enzymes responsible for this reaction are esterases and lipases, which exhibit broad substrate specificity. conicet.gov.armdpi.com
Research has shown that various microorganisms produce esterases capable of efficiently hydrolyzing acetate esters. conicet.gov.ar For instance, studies on lactic acid bacteria have identified strains with high specific activity towards acetate esters, demonstrating the widespread capability of biological systems to perform this transformation. conicet.gov.ar Lipases, such as those from Candida antarctica, are also widely used in biocatalysis for both the synthesis and hydrolysis of flavor esters, including acetates. mdpi.com A novel family VIII esterase from Paenibacillus sp., PsEstA, was found to be effective on a range of substrates, including tertiary butyl acetate, highlighting the diverse enzymatic toolkit available in nature for such reactions. mdpi.com
The table below summarizes research findings on the activity of various enzymes on acetate esters, which are representative of the process that would degrade this compound.
Analytical Research Methodologies
Characterization Techniques for Structural Elucidation and Purity Assessment
Structural confirmation and purity evaluation are foundational steps in the analysis of β-ionyl acetate (B1210297). This involves the use of spectroscopic and spectrometric techniques that provide detailed information about its molecular structure and composition.
Spectroscopic methods are indispensable for the structural characterization of β-ionyl acetate. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the molecule's architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within the β-ionyl acetate molecule. While specific experimental data for β-ionyl acetate is not extensively published, the expected chemical shifts for its proton (¹H) and carbon-¹³ (¹³C) nuclei can be predicted based on its structure and data from analogous compounds like β-ionone. hmdb.cabmrb.io
In ¹H NMR, distinct signals would correspond to protons in different chemical environments, such as the gem-dimethyl groups on the cyclohexene (B86901) ring, the methyl group on the ring, the vinylic protons, and the protons of the acetate group. researchgate.net The acetate methyl protons would likely appear as a singlet around 2.0 ppm, while the protons on the carbon bearing the acetate group would be shifted downfield.
¹³C NMR spectroscopy provides information on each carbon atom in the molecule. compoundchem.comoregonstate.edu The carbonyl carbon of the ester group is expected to have a characteristic chemical shift in the range of 170-180 ppm. compoundchem.com Carbons in the cyclohexene ring and the side chain would appear at distinct chemical shifts, allowing for a complete structural assignment. netlify.app
Table 1: Predicted ¹³C NMR Chemical Shifts for β-Ionyl Acetate Structure
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | ~170 |
| Alkene (C=C) | 120-140 |
| C-O (Ester) | 60-80 |
| Cyclohexene Ring | 20-40 |
| Methyl (Acetate) | ~21 |
| Methyl (Ring) | 20-30 |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in β-ionyl acetate. The spectrum would be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretch of the ester group, typically found around 1735-1750 cm⁻¹. Another significant band would be the C-O stretch of the ester, appearing in the 1000-1300 cm⁻¹ region. The presence of a C=C double bond in the ring and side chain would be indicated by stretching vibrations around 1600-1680 cm⁻¹. rug.nlnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of β-ionyl acetate is characterized by the presence of a conjugated π-electron system involving the double bond in the cyclohexene ring and the adjacent double bond in the side chain. This conjugation results in absorption of UV radiation, typically with a maximum absorption wavelength (λmax) in the 200-300 nm range. aatbio.com The exact λmax and molar absorptivity are useful for quantitative analysis and for monitoring reactions involving the chromophore. researchgate.net
Mass spectrometry (MS) is a key technique for determining the molecular weight of β-ionyl acetate and for elucidating its structure through fragmentation analysis. creative-proteomics.com When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying and profiling its metabolites in biological samples. nih.govresearchgate.net
The electron ionization (EI) mass spectrum of β-ionyl acetate would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is predictable based on the structure of esters. libretexts.org A primary fragmentation would be the loss of the acetyl group or acetic acid. A significant fragment ion observed for the related compound, β-ionone, is at m/z = 177, resulting from the cleavage of the acyl group. aaup.eduresearchgate.net Similar α-cleavages are expected for β-ionyl acetate. aaup.eduresearchgate.net Another characteristic fragmentation is the loss of a methyl radical (M⁺ - 15). slideshare.net
In the context of metabolite profiling, LC-MS/MS is used to detect potential biotransformation products. nih.gov Metabolites are often formed through oxidation (hydroxylation), reduction, or conjugation reactions. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of these metabolites, aiding in their structural identification. hmdb.ca By comparing the fragmentation patterns of the parent compound with those of its potential metabolites, the sites of metabolic modification can be pinpointed. creative-proteomics.com
Table 2: Expected Mass Spectrometry Fragments for β-Ionyl Acetate
| m/z Value | Possible Fragment Identity | Fragmentation Process |
| 236 | [M]⁺ (Molecular Ion) | - |
| 193 | [M - C₂H₃O]⁺ | Loss of acetyl radical |
| 177 | [M - C₂H₃O₂]⁺ | Loss of acetate group |
| 176 | [M - C₂H₄O₂]⁺ | Loss of acetic acid |
| 221 | [M - CH₃]⁺ | Loss of a methyl radical |
Quantitative Analysis in Complex Biological Matrices
Quantifying β-ionyl acetate in biological matrices such as plasma, urine, or tissue homogenates presents analytical challenges due to the complexity of the sample and the potentially low concentrations of the analyte.
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and quantification of β-ionyl acetate from complex mixtures. researchgate.netresearchgate.net A reversed-phase HPLC (RP-HPLC) method is typically employed for compounds of moderate polarity like β-ionyl acetate.
A standard RP-HPLC setup would involve a C18 column, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. medwinpublishers.com Detection is commonly achieved using a UV detector set at the λmax of β-ionyl acetate. For higher sensitivity and selectivity, an MS detector can be used (LC-MS). researchgate.net The method's performance is assessed by its ability to provide a sharp, symmetrical peak for β-ionyl acetate, well-resolved from other components in the sample matrix. fishersci.com
Table 3: Typical HPLC Parameters for β-Ionyl Acetate Analysis
| Parameter | Typical Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile:Water or Methanol:Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax (~280 nm) or MS |
| Injection Volume | 10-20 µL |
Effective sample preparation is critical to remove interfering substances and concentrate the analyte before chromatographic analysis, especially for trace-level quantification. mdpi.com The choice of extraction technique depends on the nature of the biological matrix and the physicochemical properties of β-ionyl acetate.
Liquid-Liquid Extraction (LLE): LLE is a common method where the aqueous biological sample is extracted with a water-immiscible organic solvent. Given its ester structure, solvents like ethyl acetate would be a suitable choice for extracting β-ionyl acetate.
Solid-Phase Extraction (SPE): SPE offers a more selective and efficient cleanup compared to LLE. nih.gov A reversed-phase sorbent (like C18) can be used, where β-ionyl acetate is retained on the sorbent while polar interferences are washed away. The analyte is then eluted with a small volume of an organic solvent.
Protein Precipitation: For plasma or serum samples, an initial protein precipitation step is often necessary. This is typically achieved by adding a solvent like acetonitrile or methanol, which denatures and precipitates proteins, allowing for their removal by centrifugation.
Optimization of parameters such as the extraction solvent, pH, and elution conditions is essential to maximize the recovery of β-ionyl acetate and minimize matrix effects.
To ensure that the analytical method is reliable, accurate, and reproducible, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). gavinpublishers.commdpi.com Validation confirms that the method is suitable for its intended purpose. researchgate.net Key validation parameters include: nih.gov
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components (e.g., metabolites, matrix components).
Linearity: The method should produce results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) of ≥ 0.999 is often desired. mdpi.com
Accuracy: The closeness of the test results to the true value. It is often assessed by spike/recovery experiments, with typical acceptance criteria of 98-102% recovery. gavinpublishers.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD), which should typically be less than 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. medwinpublishers.com
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Table 4: Standard Parameters for Analytical Method Validation
| Parameter | Definition | Common Acceptance Criterion |
| Accuracy | Closeness of measured value to true value. | 98-102% Recovery |
| Precision | Agreement among repeated measurements. | RSD ≤ 2% |
| Linearity | Proportionality of signal to concentration. | Correlation Coefficient (r²) ≥ 0.999 |
| LOD | Lowest detectable concentration. | Signal-to-Noise Ratio ~3:1 |
| LOQ | Lowest quantifiable concentration. | Signal-to-Noise Ratio ~10:1 |
| Specificity | No interference from other substances. | Resolution of analyte peak > 1.5 |
Structure Activity Relationship Sar Studies in Chemical Biology
Computational Approaches for Predicting Biological Activities
Computational methods have become indispensable tools in predicting the biological activities of chemical compounds, offering a rapid and cost-effective way to screen molecules and hypothesize their functions. These approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are based on the principle that the structure of a molecule dictates its interactions with biological targets.
While specific QSAR or molecular docking studies exclusively focused on beta-ionyl acetate (B1210297) are not extensively documented in publicly available literature, the methodologies are well-established for similar compounds. For instance, QSAR models have been developed for various fragrance molecules and other acetate-containing compounds to predict their sensory properties and biological interactions. thegoodscentscompany.comnih.govnih.gov These models use computational descriptors derived from the molecule's structure to build statistical correlations with observed activities.
Molecular docking simulations are another powerful computational tool used to predict the binding orientation and affinity of a ligand to a protein target. nih.govwikipedia.orgmdpi.com For a compound like beta-ionyl acetate, docking studies could be employed to investigate its interaction with olfactory receptors or other potential protein targets. nih.govnih.govmdpi.com For example, studies on the insect odorant receptor co-receptor (Orco) have used molecular docking to identify binding sites for agonists like phenethyl acetate, revealing key amino acid residues for ligand binding. mdpi.com Similar approaches could elucidate how this compound interacts with its corresponding receptors.
General predictive tools, such as the in silico "Prediction of Activity Spectra for Substances" (PASS) platform, can forecast a wide range of biological activities based on a compound's structural formula by comparing it to a large database of known bioactive compounds. nih.govnih.gov Such a tool could predict potential pharmacological or toxicological effects of this compound, guiding further experimental investigation.
Table 1: Computational Tools and Their Applicability to this compound
| Computational Method | Principle | Potential Application to this compound | Relevant Findings in Related Compounds |
|---|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Correlates structural descriptors of molecules with their biological activity to create predictive models. | Predicting odor profile, flavor characteristics, and potential toxicological endpoints. | QSAR models have been developed for various esters and fragrance compounds to predict sensory properties and biological effects. thegoodscentscompany.comnih.govnih.gov |
| Molecular Docking | Predicts the preferred orientation and binding affinity of a molecule to a specific protein target. | Investigating interactions with olfactory receptors, insect odorant binding proteins, or other potential biological targets. | Docking studies have identified key binding residues for acetate-containing ligands in insect olfactory receptors. nih.govmdpi.com |
| In Silico Bioactivity Prediction (e.g., PASS) | Predicts a spectrum of biological activities based on structural similarity to a large database of known compounds. | Screening for potential pharmacological effects, off-target activities, and general biological functions. | General platforms can predict thousands of potential biological activities for a given chemical structure. nih.govnih.gov |
Empirical Studies on Structural Modifications and Functional Outcomes
Empirical studies involving the structural modification of this compound and its analogs provide direct evidence of the relationship between chemical structure and function. This compound is structurally related to beta-ionone (B89335) (a ketone) and beta-ionol (B1630872) (an alcohol), differing only in the functional group on the side chain. This variation has a significant impact on their sensory profiles and other properties.
Beta-ionone is known for its characteristic violet, woody, and fruity (raspberry) aroma. pellwall.com The reduction of the ketone group in beta-ionone to a secondary alcohol yields beta-ionol, which retains a woody character but is also described as compatible with rose and lavender scents. Esterification of beta-ionol with acetic acid to form this compound results in a compound with a sweet, woody, and distinctly fruity-floral scent, often described with raspberry and strawberry nuances. mdpi.comthegoodscentscompany.com This highlights how the modification from a ketone to an alcohol, and then to an acetate ester, modulates the perceived odor.
The acetate moiety is a key feature for the activity of many semiochemicals. In numerous insect species, specific acetate esters function as pheromones, and the acetate group is often crucial for the molecule's recognition by the corresponding receptor. nih.gov While not definitively established for this compound in an ecological context, its structure as an acetate ester is significant.
Furthermore, this compound serves as an intermediate in the synthesis of other important molecules, such as vitamin A. ontosight.aimdpi.com In these synthetic pathways, the acetate group functions as a protecting group or is modified in subsequent chemical transformations.
Table 2: Comparison of Functional Outcomes for this compound and Related Compounds
| Compound | Key Structural Feature | Reported Odor/Flavor Profile | Primary Functional Role (in this context) |
|---|---|---|---|
| beta-Ionone | Ketone group | Woody, floral (violet), fruity (raspberry). pellwall.com | Fragrance, flavor, precursor. |
| beta-Ionol | Alcohol group | Woody, compatible with rose and lavender. | Fragrance, flavor, synthetic intermediate. |
| This compound | Acetate ester group | Sweet, woody, fruity (raspberry, strawberry), floral. mdpi.comthegoodscentscompany.com | Fragrance, flavor, synthetic intermediate. ontosight.ai |
Relationship between Chemical Structure and Ecological Function
The ecological function of a molecule is intrinsically linked to its chemical structure, which determines its volatility, stability, and ability to interact with biological receptors in other organisms. While the specific ecological role of this compound is not as extensively studied as that of its precursor, beta-ionone, its function can be inferred from its chemical nature and the well-documented roles of related compounds.
Beta-ionone is a prominent apocarotenoid, a class of compounds derived from the enzymatic or oxidative degradation of carotenoids like beta-carotene (B85742). mdpi.comacs.org These volatile organic compounds (VOCs) are widely distributed in plants and serve as crucial ecological cues. mdpi.comresearchgate.net Beta-ionone, for example, contributes to the floral scent of many plants, acting as an attractant for pollinators. mdpi.com It also plays a role in plant defense, acting as a repellent or feeding deterrent to certain herbivores and insects. mdpi.comresearchgate.net
Given that this compound is a direct derivative of beta-ionol (the reduction product of beta-ionone), it is likely produced in similar biological systems and may have related ecological functions. The presence of the acetate group modifies the molecule's properties, potentially altering its volatility, solubility, and interaction with insect olfactory receptors. Acetate esters are common components of insect pheromones and plant-derived semiochemicals that mediate plant-animal interactions. mdpi.compeerj.commdpi.comnih.govplantprotection.pl For instance, certain acetates are known to be key attractants for specialized pollinators or can be involved in tritrophic interactions, where they attract predators or parasitoids of herbivores. mdpi.com
The degradation of carotenoids in plants, which releases compounds like beta-ionone, can be triggered by developmental cues or environmental stress. mdpi.com The subsequent metabolic conversion of beta-ionone to beta-ionol and then potentially to this compound could be a mechanism for plants to fine-tune chemical signals, creating a more complex scent bouquet to mediate different ecological interactions. nih.govunl.edu Therefore, the structure of this compound positions it as a potential semiochemical involved in the intricate web of plant-animal communication.
Future Research Directions
Elucidation of Novel Biosynthetic Enzymes and Pathways
The complete biosynthetic pathway of beta-ionyl acetate (B1210297) in plants and other organisms remains largely uncharacterized, presenting a significant opportunity for discovery. While it is understood to be derived from the cleavage of carotenoids to form beta-ionone (B89335), the subsequent enzymatic steps are not well-defined. Future research should prioritize the identification and characterization of the enzymes responsible for its formation.
A primary research target is the identification of specific acetyltransferases that catalyze the final step: the esterification of beta-ionol (B1630872) to beta-ionyl acetate. Discovering these enzymes could be achieved through integrated "omics" approaches, combining transcriptomics, proteomics, and metabolomics. researchgate.netnih.gov For instance, researchers could analyze plant tissues known to produce this compound, looking for genes encoding acetyltransferases that are co-expressed with carotenoid cleavage dioxygenase (CCD) enzymes responsible for beta-ionone production.
Furthermore, heterologous expression systems, such as yeast (Saccharomyces cerevisiae) or Aspergillus species, could be powerful tools. researchgate.net By engineering these microbes to produce beta-ionol, candidate acetyltransferase genes could be introduced to test for the production of this compound, thereby confirming enzyme function. The directed evolution of enzymes is another promising approach to enhance the activity, selectivity, and stability of both the CCDs and the yet-to-be-discovered acetyltransferases. nih.gov Applying comparative genomics could also help identify novel enzymes by comparing the genomes of producing organisms with non-producing relatives, a strategy that has successfully uncovered new metabolic pathways for other compounds. beilstein-institut.de
Advanced Synthetic Methodologies for Complex Analogues
While this compound is chemically accessible, the development of advanced synthetic methodologies is crucial for creating structurally complex analogues with potentially novel sensory or biological properties. Future research in this area could unlock new applications for ionone-based compounds.
One promising direction is the development of modular synthetic platforms. For example, an oxetane-based platform has been reported for the construction of other polyolefins, which could be adapted for this compound analogues. researchgate.net This "tail-to-head" iterative method allows for the precise construction of complex isoprenoids by leveraging the unique reactivity of oxetane (B1205548) fragments for chain elongation and functionalization. researchgate.net Exploring photocatalytic methods, which have been used for the isomerization of beta-ionyl derivatives, could also lead to novel synthetic transformations under mild conditions. acs.org
Additionally, applying modern catalytic systems could provide more efficient and selective routes to analogues. This includes the use of enzymatic catalysis and advanced organometallic catalysts to functionalize the beta-ionyl scaffold in ways that are difficult to achieve with traditional methods. typeset.io The synthesis of derivatives with altered hydrophilicity, for instance, has been shown to produce interesting compounds with potentially useful biological properties. researchgate.net Research into creating stable isotope-enriched analogues could also serve as powerful tools for metabolic and mechanistic studies. mdpi.com
Deeper Understanding of Chemoecological Interactions
The role of this compound in chemical ecology is a vastly underexplored field. While its precursor, beta-ionone, is a well-known floral scent involved in attracting pollinators and can also be released by plants under stress, the specific ecological functions of this compound are not understood. Its presence in various fruits and flowers suggests a role in plant-animal interactions, but detailed studies are lacking.
Future research should aim to determine the specific context of this compound production in plants. Investigating its emission patterns in response to various biotic and abiotic stimuli—such as pollination, herbivory, or pathogen attack—would provide critical insights into its function. For example, studies on Bidens pilosa have shown that other secondary metabolites are induced by wounding or chemical elicitors like methyl jasmonate, a methodology that could be applied to study this compound. researchgate.netnih.gov
Behavioral assays with insects and other animals are essential to determine if this compound acts as an attractant, repellent, or signaling molecule in other contexts. For example, many Amaryllidaceae species, known for producing a wide array of alkaloids, are used in traditional medicine, suggesting a rich chemical ecology that may also involve volatile compounds like ionone (B8125255) derivatives. researchgate.net Understanding these interactions could have significant implications for agriculture, potentially leading to the development of new pest management strategies or tools to enhance pollination.
Development of Sustainable Bioproduction Systems
The increasing demand for natural and sustainably sourced flavor and fragrance compounds makes the development of bioproduction systems for this compound a high-priority research area. Metabolic engineering of microorganisms offers a promising alternative to chemical synthesis or extraction from limited plant sources.
Future efforts should focus on engineering microbial chassis, such as E. coli or Saccharomyces cerevisiae, to produce this compound from simple, renewable feedstocks like glucose. This would involve introducing and optimizing a heterologous biosynthetic pathway. Key steps include:
Enhancing Precursor Supply: Boosting the native mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway in the host microbe to increase the pool of the terpenoid precursors, geranyl pyrophosphate (GPP) and farnesyl pyrophosphate (FPP).
Introducing Key Enzymes: Expressing genes for a carotenoid synthase, a carotenoid cleavage dioxygenase (CCD) to produce beta-ionone, a reductase to convert beta-ionone to beta-ionol, and a novel acetyltransferase to yield the final product.
Process Optimization: Fine-tuning fermentation conditions to maximize yield and productivity. Strategies used for the production of other bioproducts, such as polylactic acid or polyhydroxyalkanoates (PHA), including fed-batch fermentation and the use of cost-effective substrates, could be adapted for this purpose. researchgate.netresearchgate.net
Modeling these engineered bioproduction systems will be crucial for predicting their resilience and sustainability. uplb.edu.ph The ultimate goal is to create a robust and economically viable fermentation process for the industrial-scale production of this compound, aligning with the growing consumer demand for "green" and natural ingredients.
Q & A
Q. What are the established methodologies for synthesizing beta-Ionyl acetate, and how can purity be verified?
this compound is synthesized via acetylation of beta-ionol using acetic anhydride or acetyl chloride under controlled conditions. Key steps include:
- Reagent Ratios : Optimize molar ratios (e.g., 1:1.2 beta-ionol to acetyl chloride) to minimize side reactions.
- Temperature Control : Maintain reactions at 20–25°C to prevent thermal degradation .
- Purification : Use fractional distillation or column chromatography to isolate the ester.
- Purity Verification : Confirm via GC-MS (retention time comparison) and NMR (characteristic peaks: δ 2.05 ppm for acetate methyl, δ 5.3–5.5 ppm for conjugated diene) .
Q. How should this compound be characterized to meet regulatory standards for flavoring agents?
EFSA mandates:
- Identity Confirmation : IR spectroscopy for ester carbonyl (1740–1720 cm⁻¹) and alkene (1650 cm⁻¹) groups .
- Purity Criteria : ≥92% this compound, with secondary components (e.g., acetic acid ≤5%, beta-ionol ≤2%) quantified via HPLC .
- Stability Testing : Assess hydrolysis under simulated gastric conditions (pH 2–3, 37°C) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Genotoxicity Mitigation : EFSA confirmed no genotoxic concern via Ames test (TA98, TA100 strains) and micronucleus assay .
- Hydrolysis Products : Monitor beta-ionol (a precursor to α,β-unsaturated ketones) using LC-MS to ensure concentrations remain below thresholds .
- Exposure Limits : Follow OSHA guidelines for ester handling (ventilation, PPE) due to potential respiratory irritation .
Q. How does this compound hydrolyze in biological systems, and what are the implications for metabolic studies?
Hydrolysis occurs via esterases in vivo, yielding beta-ionol and acetic acid. Key considerations:
- Kinetic Analysis : Use pH-dependent hydrolysis experiments (e.g., pH 7.4 buffer at 37°C) to model metabolic rates .
- Analytical Methods : Track degradation via UV-Vis (λmax 290 nm for beta-ionol) .
Advanced Research Questions
Q. What analytical techniques resolve structural ambiguities in this compound derivatives?
- Chiral Separation : Employ chiral HPLC (e.g., Chiralpak AD-H column) to distinguish enantiomers, critical for studying stereospecific flavor perception .
- High-Resolution MS : Confirm molecular formulas (C₁₃H₂₀O₂) and fragment ions (m/z 121 for cyclohexenyl moiety) .
Q. How can conflicting data on this compound’s stability in food matrices be reconciled?
- Matrix Effects : Conduct stability studies in lipid vs. aqueous systems; lipid matrices retard hydrolysis due to reduced water activity .
- Accelerated Testing : Use Arrhenius modeling (25–60°C) to predict shelf-life discrepancies .
Q. What experimental designs optimize this compound’s extraction from complex mixtures?
- Solid-Phase Microextraction (SPME) : Use polydimethylsiloxane/divinylbenzene fibers for headspace sampling in flavor analysis .
- Solvent Optimization : Compare ethyl acetate vs. dichloromethane for yield and selectivity in plant extracts .
Q. How can in silico models predict this compound’s interactions with olfactory receptors?
- Molecular Docking : Use AutoDock Vina with OR1A1 receptor (PDB ID: 6N4H) to simulate binding affinities .
- QSAR Modeling : Correlate logP values (experimental: 3.8) with odor thresholds to refine structure-activity relationships .
Data Contradiction and Reproducibility
Q. What strategies address variability in this compound quantification across laboratories?
- Interlaboratory Calibration : Share certified reference materials (CRMs) and validate methods via ring trials .
- Standardized Protocols : Adopt EFSA’s FGE.73 Rev3 guidelines for GC-FID parameters (e.g., DB-Wax column, 60–220°C gradient) .
Q. How should researchers design studies to ensure reproducibility in this compound synthesis?
- Detailed Reporting : Follow Beilstein Journal guidelines for experimental sections, including raw data in supplementary files .
- Replication Metrics : Perform ≥3 independent syntheses and report RSD for yields (e.g., 85 ± 3%) .
Tables
Table 1: Key Physicochemical Properties of this compound
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 208.29 g/mol | |
| Boiling Point | 143–145°C (15 mmHg) | |
| logP (Octanol-Water) | 3.8 (Calculated) | |
| Hydrolysis Half-Life | 48 h (pH 7.4, 37°C) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
